N-(2-methyl-6-propan-2-ylphenyl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide
Description
Reactants: 2-methyl-6-propan-2-ylphenylamine, naphthalene sulfonamide
Conditions: Coupling reaction in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Reaction: The amine group of 2-methyl-6-propan-2-ylphenylamine reacts with the sulfonamide group to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.
Properties
IUPAC Name |
N-(2-methyl-6-propan-2-ylphenyl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-13(2)17-8-4-6-14(3)20(17)21-25(23,24)16-10-11-18-15(12-16)7-5-9-19(18)22/h4,6,8,10-13,21H,5,7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJMBARPLCDKGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-6-propan-2-ylphenyl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide typically involves multi-step organic reactions
-
Step 1: Synthesis of Naphthalene Sulfonamide Core
Reactants: Naphthalene, chlorosulfonic acid
Conditions: Reflux in an inert atmosphere
Reaction: Naphthalene reacts with chlorosulfonic acid to form naphthalene sulfonyl chloride, which is then converted to naphthalene sulfonamide using ammonia.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to sulfonic acids or other derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of sulfonic acids.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methyl-6-propan-2-ylphenyl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of bacterial infections and cancer.
Medicine
In medicine, derivatives of this compound are explored for their anti-inflammatory and analgesic properties. The presence of the sulfonamide group is crucial for its interaction with specific enzymes involved in inflammatory pathways.
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its stable structure and ability to undergo various chemical reactions make it suitable for producing colorants with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-6-propan-2-ylphenyl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
